molecular formula C13H10N4O4 B3231573 Dimethyl 4-azidoquinoline-2,8-dicarboxylate CAS No. 132664-40-5

Dimethyl 4-azidoquinoline-2,8-dicarboxylate

Cat. No.: B3231573
CAS No.: 132664-40-5
M. Wt: 286.24 g/mol
InChI Key: ZZHNKMLIKVQOOF-UHFFFAOYSA-N
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Description

Dimethyl 4-azidoquinoline-2,8-dicarboxylate is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an azido group at the 4-position and two ester groups at the 2 and 8 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-azidoquinoline-2,8-dicarboxylate typically involves the reaction of 4-azidoquinoline N-oxide with dimethyl acetylenedicarboxylate. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism at the N-oxide group rather than the azide group . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like molecular iodine at elevated temperatures (around 80°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-azidoquinoline-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve dipolarophiles such as acetylenes or alkenes under mild to moderate temperatures.

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

    Cycloaddition Reactions: Formation of triazole derivatives.

    Substitution Reactions: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-azidoquinoline-2,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-azidoquinoline-2,8-dicarboxylate primarily involves its ability to undergo cycloaddition reactions. The azido group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings . This reactivity is leveraged in various applications, including the synthesis of bioactive molecules and materials with unique properties.

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-azidoquinoline-2,8-dicarboxylate is unique due to the presence of both the azido group and the ester groups on the quinoline ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

dimethyl 4-azidoquinoline-2,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-20-12(18)8-5-3-4-7-9(16-17-14)6-10(13(19)21-2)15-11(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHNKMLIKVQOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C=C2N=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 4-azidoquinoline-2,8-dicarboxylate
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Dimethyl 4-azidoquinoline-2,8-dicarboxylate
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